N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromophenyl group, a piperidinyl group, and a methoxybenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide typically involves the condensation of 4-bromobenzaldehyde with piperidin-1-yl acetophenone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
- (E)-3-(Diethylamino)-1-(4-fluoro-2-hydroxyphenyl)prop-2-en-1-one
- (E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
N-[(1E)-1-(4-bromophenyl)-3-oxo-3-(piperidin-1-yl)prop-1-en-2-yl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile substitution reactions, while the piperidinyl group enhances its potential as a pharmacophore .
Properties
Molecular Formula |
C22H23BrN2O3 |
---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C22H23BrN2O3/c1-28-20-8-4-3-7-18(20)21(26)24-19(15-16-9-11-17(23)12-10-16)22(27)25-13-5-2-6-14-25/h3-4,7-12,15H,2,5-6,13-14H2,1H3,(H,24,26)/b19-15+ |
InChI Key |
GYEJUCBBHXPTIB-XDJHFCHBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N3CCCCC3 |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.